molecular formula C9H10N2O B067146 N-pyridin-3-ylcyclopropanecarboxamide CAS No. 186253-87-2

N-pyridin-3-ylcyclopropanecarboxamide

Cat. No. B067146
M. Wt: 162.19 g/mol
InChI Key: FDRBTCSEMCNEIA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to N-pyridin-3-ylcyclopropanecarboxamide often involves multi-step chemical reactions, aiming to introduce functional groups that impart desired biological activities. For instance, a series of 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcones were synthesized as new hybrids, characterized by NMR, Mass, and IR spectral studies, highlighting the versatility in crafting compounds with enriched biological functionalities (Sribalan et al., 2016).

Molecular Structure Analysis

Molecular structure analysis of N-pyridin-3-ylcyclopropanecarboxamide derivatives is crucial for understanding their interaction with biological targets. Techniques such as X-ray diffraction and NMR spectroscopy are instrumental in elucidating their three-dimensional conformation. For example, the structure of N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide was detailed through spectroscopic characterization, providing insights into its molecular packing and interaction potentials (Ayiya & Okpareke, 2021).

Chemical Reactions and Properties

N-pyridin-3-ylcyclopropanecarboxamide and its derivatives participate in a variety of chemical reactions, forming the basis for their diverse biological activities. These reactions are often designed to optimize the molecule's interaction with specific biological targets, enhancing its therapeutic potential. For instance, the synthesis and characterization of N,N′,N″,N″′-tetra(pyridin-4-yl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetracarboxamide showcased its ability to form complexes with Zn2+ or Cd2+ ions, which could be leveraged for various biomedical applications (Tzeng et al., 2006).

Physical Properties Analysis

The physical properties of N-pyridin-3-ylcyclopropanecarboxamide derivatives, such as solubility, melting point, and crystal structure, are critical for their formulation and application in different fields. These properties are influenced by the molecular structure and can be tailored through chemical modifications. An example is the characterization of N-(pyridin-2-ylmethyl)benzamide derivatives, where variations in the pyridine ring orientation impacted the compound's physical properties and potential drug formulation strategies (Artheswari et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior of N-pyridin-3-ylcyclopropanecarboxamide derivatives, are essential for their application in synthetic chemistry and drug development. These properties are often investigated through computational and experimental studies to predict the compound's behavior in biological systems. For example, the study on the synthesis of pyridines with an amino acid residue by cycloadditions of electron-poor acetylenes on enaminone systems derived from N-Boc protected amino acids demonstrates the innovative approaches to modifying the chemical properties of pyridine derivatives for enhanced functionality (Prek et al., 2017).

Scientific Research Applications

Heterocyclic N-oxide Derivatives in Organic Synthesis and Drug Development Heterocyclic N-oxide derivatives, including those synthesized from pyridine, have demonstrated significant potential in organic synthesis, catalysis, and drug applications. Their versatility as synthetic intermediates and their biological importance have been highlighted in the development of metal complexes, catalysts design, asymmetric synthesis, and medicinal applications. This encompasses a range of functionalities vital for anticancer, antibacterial, and anti-inflammatory activities, showcasing the broad applicability of these derivatives in advanced chemistry and drug development investigations (Li et al., 2019).

Pyridine Derivatives in Medicinal and Chemosensing Applications Pyridine derivatives have been recognized for their extensive role across medicinal and chemosensing applications, presenting a wide array of biological activities. These activities include antifungal, antibacterial, antioxidant, and anticancer effects. Additionally, pyridine derivatives exhibit a high affinity for various ions and neutral species, making them highly effective chemosensors for detecting different species in environmental, agricultural, and biological samples. This review elucidates the synthetic routes, structural characterizations, and the pivotal role of pyridine derivatives in analytical chemistry as chemosensors (Abu-Taweel et al., 2022).

Antiviral Activities of Pyridine Derivatives Pyridine derivatives have demonstrated a broad spectrum of biological activities, including significant antiviral effects against various types of viruses such as HIV, HCV, HBV, RSV, and CMV. These derivatives have been classified based on their structures and investigated for their structure-activity relationship (SAR) and action mechanisms, highlighting the need for further in vivo and clinical testing to better evaluate their potential as antiviral agents (Alizadeh & Ebrahimzadeh, 2021).

Pyridine-Based Heterocyclic Compounds as Anticancer Agents Pyridine-based heterocyclic compounds have been extensively studied for their pharmacological properties, including anticancer, anti-obesity, anti-inflammatory, antiviral, and antiparasitic activities. These studies have compared the performances of pyridine derivatives with standard drugs against various cancer cell lines, underlining their potential in synthesizing novel and effective chemotherapeutic agents (Alrooqi et al., 2022).

Pyridine Derivatives in Agrochemical Applications Pyridine-based compounds play a crucial role as agrochemicals, functioning as fungicides, insecticides, and herbicides. The discovery of new agrochemicals has been enhanced by Intermediate Derivatization Methods, aiming to find novel lead compounds in the field and meet the changing market requirements more efficiently (Guan et al., 2016).

properties

IUPAC Name

N-pyridin-3-ylcyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c12-9(7-3-4-7)11-8-2-1-5-10-6-8/h1-2,5-7H,3-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDRBTCSEMCNEIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-pyridin-3-ylcyclopropanecarboxamide

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